molecular formula C15H12N2O5 B3022621 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid CAS No. 289913-88-8

2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid

Cat. No.: B3022621
CAS No.: 289913-88-8
M. Wt: 300.27 g/mol
InChI Key: IWYFGKJOJCJJBV-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid is an organic compound with the molecular formula C15H12N2O5 and a molecular weight of 300.27 g/mol . This compound is known for its unique structure, which includes a methylamino group and a nitro group attached to a benzoyl benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid typically involves the nitration and methylation of precursor compounds. One common method involves the nitration of 4-nitrobenzoic acid followed by methylation using methylamine[2][2]. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted benzoyl compounds .

Scientific Research Applications

2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)-2-nitrobenzoic acid
  • N-Methylanthranilic acid
  • 2-(Methylamino)benzoic acid

Uniqueness

2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[4-(methylamino)-3-nitrobenzoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-16-12-7-6-9(8-13(12)17(21)22)14(18)10-4-2-3-5-11(10)15(19)20/h2-8,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYFGKJOJCJJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247610
Record name 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

289913-88-8
Record name 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289913-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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